2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, is characterized by its unique structure, which includes a benzoisoquinoline core with a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the use of aryne intermediates. In this method, arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes. These arynes then react with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere, yielding the desired isoquinoline derivatives .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve catalytic processes. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-known method for producing isoquinolines . Additionally, environmentally friendly routes using ethanol as a solvent have been proposed for the synthesis of benzimidazo[2,1-a]isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Isoquinolines can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine in nitrobenzene can be used for bromination reactions.
Major Products
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. Isoquinoline derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. They can also interact with receptors, modulating signal transduction pathways . The specific pathways and targets depend on the particular isoquinoline derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[2,1-a]isoquinoline: This compound is another isoquinoline derivative with a benzimidazole ring fused to the isoquinoline core.
Uniqueness
2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H13NO2 |
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Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H13NO2/c1-12-8-10-14(11-9-12)20-18(21)15-6-2-4-13-5-3-7-16(17(13)15)19(20)22/h2-11H,1H3 |
InChI Key |
FTIFPRFQIRDBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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